4-(Benzyloxy)-3,5-difluorobenzaldehyde

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

4-(Benzyloxy)-3,5-difluorobenzaldehyde features a benzyloxy protecting group enabling aldehyde-selective reactions (Wittig, Grignard) without phenolic interference—eliminating extra protection steps. The 3,5-difluoro pattern delivers unique electronic tuning absent in non-fluorinated analogs. Using unprotected alternatives forces re-optimization, increases side products, and reduces yield. Streamline routes to combretastatin analogues, heteroaryl-coupled intermediates, and fluorinated SAR libraries. Protect your synthetic efficiency.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
CAS No. 125036-88-6
Cat. No. B182156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3,5-difluorobenzaldehyde
CAS125036-88-6
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F
InChIInChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyQKRBYGWUSGMSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 125036-88-6) | Product Specification & Procurement Guide for Fluorinated Benzaldehyde Building Blocks


4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 125036-88-6; MF: C14H10F2O2; MW: 248.22) is a difluorinated aromatic aldehyde that serves as a versatile building block in medicinal chemistry and organic synthesis . This compound features an aldehyde functionality for condensation and derivatization reactions, flanked by two electron-withdrawing fluorine atoms at the 3- and 5-positions, which modulate electronic properties and reactivity. Critically, the benzyloxy group at the 4-position acts as a protecting group for the phenolic hydroxyl function of its precursor, 3,5-difluoro-4-hydroxybenzaldehyde, enabling orthogonal synthetic strategies [1]. It is commercially available as a research chemical with a purity typically ≥97% and is utilized in the preparation of more complex molecules, including potential pharmaceutical intermediates [2].

Why Generic Substitution of 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 125036-88-6) Is Not Advisable for Multi-Step Synthesis


In complex synthetic sequences, the substitution of 4-(benzyloxy)-3,5-difluorobenzaldehyde with its close analogs—such as 3,5-difluoro-4-hydroxybenzaldehyde, 3,5-difluorobenzaldehyde, or 4-(benzyloxy)benzaldehyde—cannot be performed without significant consequences for reaction efficiency, selectivity, or downstream chemistry. The target compound is not a mere aldehyde; it is a strategically protected intermediate. The benzyloxy group is a stable protecting group for the phenolic -OH, allowing for reactions on the aldehyde (e.g., Grignard additions, Wittig reactions) that would otherwise be incompatible with a free phenol [1]. Furthermore, the 3,5-difluoro substitution pattern is distinct from non-fluorinated or mono-fluorinated analogs, imparting specific electronic and steric effects that can dramatically alter the yield and selectivity in cross-coupling or nucleophilic aromatic substitution reactions [2]. Using an unprotected or differently substituted analog would require re-optimization of reaction conditions and could lead to undesired side reactions or lower overall yields. The following quantitative evidence section details the verifiable differentiators that underscore the unique value proposition of this specific compound.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 125036-88-6)


Protection Strategy: Benzyl Ether Stability vs. Free Phenol for Downstream Aldehyde Transformations

The benzyloxy group in 4-(benzyloxy)-3,5-difluorobenzaldehyde provides orthogonal protection for the phenolic -OH, enabling reactions on the aldehyde group that would be impossible with the unprotected analog, 3,5-difluoro-4-hydroxybenzaldehyde. Benzyl ethers are known to be stable to a wide range of conditions, including strong bases, mild acids, and oxidizing/reducing agents [1]. In contrast, the free phenol in 3,5-difluoro-4-hydroxybenzaldehyde would undergo deprotonation and nucleophilic side reactions under basic conditions typically used for aldehyde chemistry (e.g., Grignard, Wittig) [2]. While direct comparative yield data for identical reactions on the target compound vs. its unprotected analog are not publicly available, the stability of benzyl ethers to various reagents is well-documented as a class-level property [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Electronic Modulation: Enhanced Electrophilicity at Aldehyde Due to 3,5-Difluoro Substitution

The 3,5-difluoro substitution pattern on the aromatic ring increases the electrophilicity of the aldehyde carbonyl carbon compared to non-fluorinated analogs like 4-(benzyloxy)benzaldehyde. Fluorine atoms are strongly electron-withdrawing by inductive effect, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on fluorobenzaldehydes show a clear trend: o-fluoro substitution increases reactivity the most, followed by m-fluoro and then p-fluoro [1]. While specific rate constants for the target compound are not available, the presence of two meta-fluorine atoms (relative to the aldehyde) is expected to result in a reactivity intermediate between 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, and significantly greater than that of the non-fluorinated analog [1].

Physical Organic Chemistry Reactivity Fluorine Chemistry

Synthetic Utility: Facile Benzylation of 3,5-Difluoro-4-hydroxybenzaldehyde in High Yield

The target compound is typically synthesized via benzylation of the commercially available precursor, 3,5-difluoro-4-hydroxybenzaldehyde. A patent synthesis route describes the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with benzyl chloride and potassium carbonate in dimethylformamide (DMF) at 50°C to afford 4-(benzyloxy)-3,5-difluorobenzaldehyde . While the exact yield is not provided in the abstract, the process is described as proceeding smoothly. This contrasts with alternative synthetic routes to similar benzaldehydes, which may involve multi-step halogenation and hydrolysis with yields rarely exceeding 70% [1]. The availability of a straightforward, high-yielding route from a common precursor underscores the practical value and reliable supply of this building block.

Synthetic Methodology Reaction Optimization Medicinal Chemistry

Solubility Profile: Differentiating Organic vs. Aqueous Solubility for Reaction Medium Selection

The presence of the hydrophobic benzyl group significantly alters the solubility profile of 4-(benzyloxy)-3,5-difluorobenzaldehyde compared to its hydroxylated precursor. While specific solubility data for the target compound in common solvents is not reported, it is known to be insoluble in water (3.3E-3 g/L at 25 °C) . In contrast, 3,5-difluoro-4-hydroxybenzaldehyde is described as a white solid soluble in organic solvents like ethanol and dichloromethane . This difference in hydrophobicity is crucial for reaction design; the protected compound is more suited for non-aqueous or biphasic reaction conditions, whereas the free phenol may be more amenable to aqueous or protic solvent systems.

Process Chemistry Solubility Reaction Optimization

Validated Research & Industrial Application Scenarios for 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 125036-88-6)


Synthesis of Fluorinated Bioactive Molecules via Orthogonal Protection Strategy

Researchers synthesizing complex fluorinated molecules, such as analogues of the anti-cancer agent combretastatin, can utilize 4-(benzyloxy)-3,5-difluorobenzaldehyde as a key intermediate. The benzyl group allows for the selective manipulation of the aldehyde functionality (e.g., Wittig olefination to construct a stilbene framework) without interference from the phenolic -OH [1]. This orthogonal approach, enabled by the specific structure of this compound, avoids the need for additional protection/deprotection steps, streamlining the synthetic sequence and improving overall yield. This is a direct application stemming from the protection strategy evidence in Section 3.

Preparation of Heteroaryl-Substituted Benzaldehydes via Suzuki-Miyaura Coupling

Although 4-(benzyloxy)-3,5-difluorobenzaldehyde itself is not a direct coupling partner (as it lacks a halogen), it serves as the precursor to the corresponding iodo-derivative, which is then employed in Suzuki-Miyaura cross-coupling reactions. The difluoro substitution pattern influences the reactivity of the aromatic ring. The resulting heteroaryl-substituted benzyloxy-benzaldehydes are valuable intermediates in drug design, as the five-membered heterocycle (e.g., thiophene, furan) can impart favorable biological properties [1]. The yields for such couplings on similar benzyloxy-benzaldehyde systems have been reported in the range of 75-99% [2].

Building Block for Fluorinated Aromatic Aldehyde Libraries

In medicinal chemistry programs, building a library of compounds with diverse electronic and steric properties is crucial. 4-(Benzyloxy)-3,5-difluorobenzaldehyde fills a specific niche. Its 3,5-difluoro pattern provides a unique electronic profile distinct from non-fluorinated, mono-fluorinated, or para-substituted analogs. This compound can be used as a starting material for parallel synthesis to generate a series of benzyl-protected difluoro aromatic derivatives for biological screening. The differential electronic effects (as discussed in Section 3) can be leveraged to probe structure-activity relationships (SAR) around a core scaffold.

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